3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
Properties
IUPAC Name |
9,9-dimethyl-4-propanoyl-10,11-dihydro-8H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-15(21)11-6-5-7-13-17(11)19-10-12-14(20-13)8-18(2,3)9-16(12)22/h5-7,10,20H,4,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSRZHHAGZGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C2C(=CC=C1)NC3=C(C=N2)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]diazepine core.
Introduction of the Propanoyl Group: The propanoyl group is introduced at the 9th position through acylation reactions using propanoyl chloride or anhydride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anxiolytic and antioxidant agent.
Biological Research: It is used to investigate its binding abilities towards benzodiazepine binding sites on GABA A receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to bind to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The exact pathways and molecular interactions are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of dibenzodiazepinones are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:
Key Observations
Substituent Position and Activity: The C9 propanoyl group in the target compound is distinct from the C11 aryl substituents in analogs (e.g., phenyl, nitrophenyl). Positional differences likely alter binding interactions with biological targets, such as enzymes or receptors . Electron-withdrawing groups (e.g., nitro in WAY-299905) may increase reactivity or metabolic instability, while electron-donating groups (e.g., methoxy in ) improve solubility .
Synthesis Efficiency :
- Ultrasound-assisted synthesis () achieved a 95% yield for the 11-phenyl analog, suggesting that similar green chemistry approaches could optimize the target compound’s synthesis .
The target compound’s propanoyl group may modulate pharmacokinetics, though activity remains unverified .
Structural Insights :
- X-ray crystallography of the 4-methoxyphenyl analog () revealed a planar diazepine ring and hydrogen-bonding interactions, which are critical for stability and ligand-receptor recognition .
Biological Activity
3,3-Dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound belonging to the class of dibenzo[b,e][1,4]diazepines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the available research findings on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 306.39 g/mol. Its structure features a dibenzo ring system fused with a diazepine moiety, which is crucial for its biological activity.
Research indicates that compounds similar to this compound may act on various biological targets:
- GABA Receptors : Many diazepine derivatives are known to modulate GABA_A receptors, leading to anxiolytic and sedative effects. The specific binding affinity and efficacy at these receptors can vary significantly among different derivatives.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways or DNA repair mechanisms. For instance, inhibitors targeting tyrosyl-DNA phosphodiesterase 1 (TDP1) have shown promise in enhancing the efficacy of chemotherapeutic agents by preventing DNA repair in cancer cells .
Biological Activity Overview
The biological activities associated with this compound include:
- Antitumor Activity : Preliminary studies indicate potential antitumor effects through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may exhibit neuroprotective properties by modulating neurotransmitter systems.
Case Studies and Research Findings
Recent studies have explored various aspects of the biological activity of this compound:
Q & A
Q. Q: What are the standard protocols for synthesizing 3,3-dimethyl-9-propanoyl-2,3,4,10-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, and how can purity be ensured?
A: The compound is synthesized via multi-step organic reactions, typically involving cyclocondensation of substituted benzodiazepine precursors with acylating agents like propanoyl chloride. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert gas and using catalysts like DIPEA (N,N-diisopropylethylamine) to promote amide bond formation . Purity is verified via HPLC (≥95%) and NMR spectroscopy to confirm absence of unreacted intermediates. Column chromatography with silica gel is commonly employed for purification .
Advanced Synthesis: Resolving Contradictions in Yield Optimization
Q. Q: How can researchers address discrepancies in reported yields during scale-up synthesis of this compound?
A: Yield variations often arise from differences in reaction conditions (e.g., temperature gradients, solvent purity). Systematic optimization using design-of-experiments (DoE) methodologies, such as varying stoichiometry (1.0–1.2 equiv. of propanoyl chloride) or solvent polarity (toluene vs. THF), can identify critical parameters. Kinetic studies via in-situ FTIR monitoring may resolve side-reaction pathways .
Basic Pharmacological Screening
Q. Q: What in vitro assays are suitable for preliminary evaluation of this compound’s CNS activity?
A: Standard assays include:
- GABAA receptor binding : Radioligand displacement using [³H]diazepam in rat cortical membranes.
- Antidepressant potential : Forced swim test (FST) in rodents.
- Cytotoxicity screening : MTT assay in SH-SY5Y neuronal cells .
Advanced Pharmacological Analysis: Addressing In Vitro vs. In Vivo Discrepancies
Q. Q: How can researchers reconcile conflicting data between in vitro receptor affinity and in vivo efficacy?
A: Discrepancies may stem from pharmacokinetic factors (e.g., blood-brain barrier penetration). Solutions:
- Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue distribution using LogP and plasma protein binding data.
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.
- Dose-response refinement : Adjust dosing regimens based on bioavailability studies .
Structural Characterization
Q. Q: What techniques are recommended for confirming the stereochemistry of this compound?
A: X-ray crystallography is definitive for assigning stereochemistry (e.g., C3 and C10 chiral centers). If crystals are unavailable, use NOESY NMR to infer spatial relationships between protons. Computational methods (DFT-optimized structures) can support experimental data .
Analytical Method Validation
Q. Q: How should researchers validate HPLC methods for quantifying this compound in biological matrices?
A: Follow ICH Q2(R1) guidelines:
- Linearity : 5-point calibration curve (0.1–50 µg/mL).
- Recovery : Spike-and-recovery in plasma (≥85%).
- Precision : Intra-day/inter-day RSD <5%.
- LOD/LOQ : ≤0.05 µg/mL and ≤0.1 µg/mL, respectively .
Mechanistic Studies: Target Engagement
Q. Q: What strategies can elucidate the compound’s mechanism of action beyond GABAergic pathways?
A:
- Proteomics : SILAC labeling to identify differentially expressed proteins in treated cells.
- Kinase profiling : Broad-spectrum kinase inhibition assays (e.g., Eurofins KinaseProfiler).
- CRISPR-Cas9 screens : Identify gene knockouts that reverse compound efficacy .
Environmental Impact Assessment
Q. Q: How can ecological risks of this compound be evaluated during preclinical development?
A: Use the INCHEMBIOL framework :
- Fate analysis : Hydrolysis half-life (pH 7–9), log Kow for bioaccumulation potential.
- Ecotoxicology : Daphnia magna acute toxicity (EC50).
- Read-across models : Compare with structurally similar benzodiazepines .
Addressing Data Contradictions in Pharmacological Studies
Q. Q: How should conflicting reports about anxiolytic vs. sedative effects be resolved?
A: Conduct dose-ranging studies (0.1–10 mg/kg) in multiple animal models (e.g., elevated plus maze vs. open field test). Use telemetry to monitor locomotor activity and EEG for sedation biomarkers. Cross-validate with receptor subtype selectivity assays (e.g., α1 vs. α2 GABAA subunits) .
Advanced Crystallography: Resolving Structural Ambiguities
Q. Q: What crystallographic approaches resolve ambiguities in the compound’s solid-state conformation?
A: High-resolution synchrotron X-ray diffraction (λ = 0.7 Å) can clarify disorder in the propanoyl group. For dynamic disorder, use variable-temperature crystallography (100–300 K). Pair distribution function (PDF) analysis may supplement single-crystal data .
Toxicity Profiling
Q. Q: What assays are critical for assessing hepatotoxicity during preclinical development?
A:
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
- Reactive metabolite detection : Glutathione trapping assays with LC-MS.
- Histopathology : Liver enzyme markers (ALT/AST) in chronic rodent studies .
Structure-Activity Relationship (SAR) Optimization
Q. Q: Which substituent modifications enhance selectivity for GABAA receptor subtypes?
A: Replace the 3,3-dimethyl group with bulkier tert-butyl to enhance α2/α3 selectivity. Introduce electron-withdrawing groups (e.g., -CF3) at the 9-propanoyl position to reduce off-target binding .
Stability and Degradation Studies
Q. Q: How should forced degradation studies be designed to identify major degradation pathways?
A: Expose the compound to:
- Acidic/basic conditions : 0.1M HCl/NaOH at 40°C for 24h.
- Oxidative stress : 3% H2O2.
- Photolysis : ICH Q1B guidelines (1.2 million lux·hr).
Analyze degradants via UPLC-QTOF and propose degradation mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
